methyl 3-iodocyclobutane-1-carboxylate, Mixture of diastereomers
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Overview
Description
Methyl 3-iodocyclobutane-1-carboxylate, a mixture of diastereomers, is an organic compound that features a cyclobutane ring substituted with an iodine atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodocyclobutane-1-carboxylate typically involves the iodination of cyclobutane derivatives. One common method is the reaction of cyclobutanone with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a base like sodium hydroxide. This reaction yields the iodinated cyclobutane, which is then esterified with methanol to form the desired compound.
Industrial Production Methods
Industrial production of methyl 3-iodocyclobutane-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups.
Oxidation Reactions: The carboxylate ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted cyclobutane derivatives.
Reduction: Formation of cyclobutane alcohols or hydrocarbons.
Oxidation: Formation of cyclobutane carboxylic acids or ketones.
Scientific Research Applications
Methyl 3-iodocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-iodocyclobutane-1-carboxylate depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromocyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-chlorocyclobutane-1-carboxylate: Contains a chlorine atom instead of iodine.
Methyl 3-fluorocyclobutane-1-carboxylate: Features a fluorine atom in place of iodine.
Uniqueness
Methyl 3-iodocyclobutane-1-carboxylate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
2387601-28-5 |
---|---|
Molecular Formula |
C6H9IO2 |
Molecular Weight |
240 |
Purity |
95 |
Origin of Product |
United States |
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